molecular formula C15H15N3O6 B2833966 N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1421484-63-0

N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2833966
CAS No.: 1421484-63-0
M. Wt: 333.3
InChI Key: AAIIJFVCGBRPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-(2H-1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a benzodioxol moiety, a hydroxypropyl chain, and an ethanediamide linker conjugated to a 1,2-oxazol-3-yl group. The compound’s design integrates a hybrid pharmacophore strategy, combining the electron-rich benzodioxol ring (common in bioactive molecules) with the oxazole heterocycle, which enhances metabolic stability and binding specificity.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c19-10(9-1-2-11-12(7-9)23-8-22-11)3-5-16-14(20)15(21)17-13-4-6-24-18-13/h1-2,4,6-7,10,19H,3,5,8H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIIJFVCGBRPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.

    Reduction: Formation of amine derivatives from the isoxazole ring.

    Substitution: Introduction of nitro, halogen, or other substituents on the benzo[d][1,3]dioxole ring.

Mechanism of Action

The mechanism of action of N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its ethanediamide-oxazole-benzodioxol triad. Key comparisons with analogs include:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
N'-[3-(2H-1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide Likely C₁₅H₁₅N₃O₅* Benzodioxol, hydroxypropyl, ethanediamide, oxazole Potential protease inhibition (inferred from QOD analogs)
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) C₂₀H₂₁N₃O₄ Benzodioxol, tetrahydroquinoline, ethanediamide Falcipain-2 inhibitor (antimalarial)
N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine C₁₃H₁₃N₃O₃ Benzodioxol, imidazole, hydroxylamine Antifungal precursor (docking studies)
N-(2-aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide C₁₅H₁₂N₂O₄ Benzodioxol, oxadiazole, carboxamide Unknown (structural focus)
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA analog) C₁₁H₁₃NO₃ Benzodioxol, hydroxylamine, methylpropylidene Forensic detection (isomer activity noted)

*Estimated formula based on nomenclature; exact data unavailable in provided evidence.

Functional Group Impact on Bioactivity
  • Benzodioxol vs. Benzamide : The benzodioxol group (present in the target compound) enhances lipophilicity and π-π stacking compared to simpler benzamide derivatives (e.g., ’s compound), which prioritize N,O-bidentate directing for metal catalysis .
  • Oxazole vs. Imidazole : Replacing imidazole () with oxazole reduces basicity but improves metabolic resistance, as oxazole’s lower pKa minimizes protonation in physiological conditions .
  • Ethanediamide vs. Carboxamide: The ethanediamide linker (vs.

Q & A

Q. What are the optimized synthetic routes for N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving precursors like benzodioxole derivatives and oxazole-containing intermediates. Key steps include:
  • Coupling reactions : Use of coupling agents (e.g., EDC, HOBt) to form amide bonds between hydroxypropyl-benzodioxole and oxazole-ethanediamide moieties .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while inert atmospheres (N₂) prevent oxidation of sensitive functional groups .
  • Catalysts : Acid/base catalysts (e.g., DMAP) improve regioselectivity in hydroxyl group activation .
    Analytical validation via NMR (¹H/¹³C) and HPLC ensures structural fidelity (>95% purity). Adjusting reaction time (12–24 hrs) and temperature (25–60°C) balances yield (60–85%) and purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks to benzodioxole (δ 6.7–7.1 ppm, aromatic protons), oxazole (δ 8.2–8.5 ppm), and hydroxypropyl (δ 1.8–2.2 ppm) groups .
  • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bonds (~3400 cm⁻¹) .
  • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s mechanism of action?

  • Methodological Answer : Conflicting data often arise from differences in assay conditions or target specificity. Strategies include:
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to proposed targets (e.g., kinases, GPCRs) .
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values under standardized pH (7.4) and temperature (37°C) .
  • Cellular uptake : Use fluorescent analogs (e.g., FITC-labeled derivatives) to quantify intracellular localization via confocal microscopy .
  • Metabolic stability : Incubate with liver microsomes to identify major metabolites (LC-MS/MS) and adjust SAR studies accordingly .

Q. What experimental designs are recommended for probing the compound’s reactivity in aqueous vs. non-aqueous environments?

  • Methodological Answer :
  • Kinetic studies :
  • Monitor hydrolysis of the oxazole ring via UV-Vis (λ = 260–280 nm) in buffered solutions (pH 3–9) .
  • Compare stability in DMSO (non-aqueous) vs. PBS (aqueous) using accelerated aging tests (40°C/75% RH) .
  • Reaction pathway analysis :
  • Isotopic labeling (e.g., ¹⁸O in hydroxypropyl) to trace hydroxyl group participation in degradation .
  • DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps .

Q. How can researchers design experiments to elucidate synergistic or antagonistic effects with co-administered therapeutic agents?

  • Methodological Answer :
  • Combinatorial screening :
  • Use high-throughput platforms (e.g., 96-well plates) to test compound pairs at varying molar ratios (1:1 to 1:10) .
  • Calculate combination indices (CI) via Chou-Talalay method to classify synergism (CI < 1) or antagonism (CI > 1) .
  • Transcriptomic profiling : RNA-seq of treated cell lines to identify overlapping vs. distinct pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.